Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate:
Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate:
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromo group, which can be leveraged in various synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNAVIZHZFZYMP-WEDXCCLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C(=O)C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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